molecular formula C17H20N4O4S B2679672 N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide CAS No. 1021091-80-4

N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Cat. No.: B2679672
CAS No.: 1021091-80-4
M. Wt: 376.43
InChI Key: ZEQXUGPLZJRSBJ-UHFFFAOYSA-N
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Description

N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring, a thioether linkage, and a propionamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound in the presence of a base such as sodium hydride.

    Attachment of the 2,5-Dimethoxyphenyl Group: This step involves the coupling of the 2,5-dimethoxyphenyl group to the intermediate compound using a palladium-catalyzed cross-coupling reaction.

    Formation of the Propionamide Group: The final step includes the acylation of the intermediate with propionyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,5-dimethoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
  • **N-(2,5-dimethoxyphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Uniqueness

N-(6-((2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[6-[2-(2,5-dimethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-4-15(22)19-14-7-8-17(21-20-14)26-10-16(23)18-12-9-11(24-2)5-6-13(12)25-3/h5-9H,4,10H2,1-3H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEQXUGPLZJRSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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